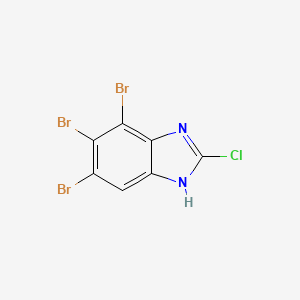
4,5,6-Tribromo-2-chloro-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Tribromo-2-chloro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Tribromo-2-chloro-1H-benzimidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method includes the reaction of 2-chlorobenzimidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 4, 5, and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.
化学反应分析
Types of Reactions: 4,5,6-Tribromo-2-chloro-1H-benzimidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit enhanced or altered biological activities.
科学研究应用
4,5,6-Tribromo-2-chloro-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,5,6-Tribromo-2-chloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to biological targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
2-Chlorobenzimidazole: Lacks the bromine atoms, resulting in different reactivity and biological properties.
4,5,6-Tribromo-1H-benzimidazole: Lacks the chlorine atom, which may affect its binding affinity and selectivity.
4,5-Dibromo-2-chloro-1H-benzimidazole: Contains fewer bromine atoms, leading to different chemical and biological activities.
Uniqueness: 4,5,6-Tribromo-2-chloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
142356-68-1 |
|---|---|
分子式 |
C7H2Br3ClN2 |
分子量 |
389.27 g/mol |
IUPAC 名称 |
4,5,6-tribromo-2-chloro-1H-benzimidazole |
InChI |
InChI=1S/C7H2Br3ClN2/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H,12,13) |
InChI 键 |
KMECYBIBOBAOJW-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)N=C(N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
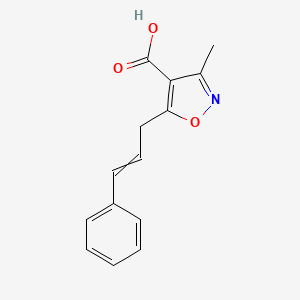

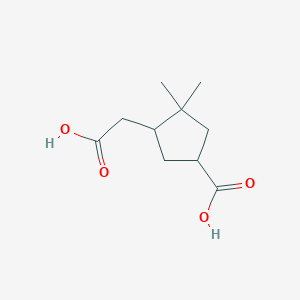
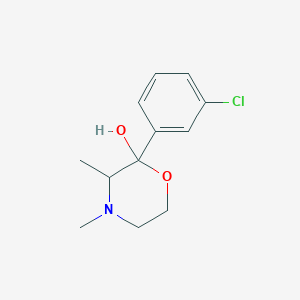

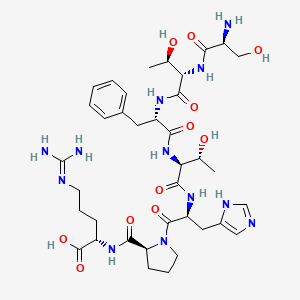
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
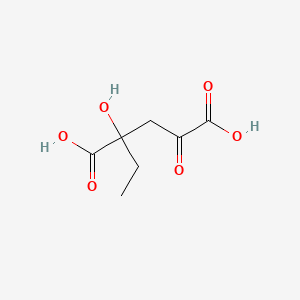
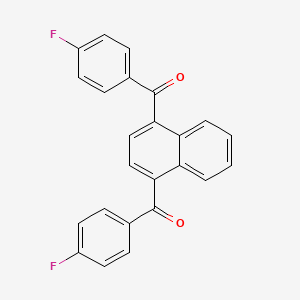
![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
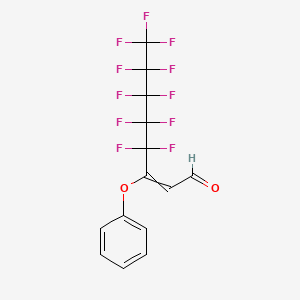
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
